3-Methoxycarbonyl-5-nitrophenylboronic acid chemical properties
3-Methoxycarbonyl-5-nitrophenylboronic acid chemical properties
An In-Depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Properties, Reactivity, and Applications
Introduction
3-Methoxycarbonyl-5-nitrophenylboronic acid is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis. Characterized by the presence of two distinct electron-withdrawing groups—a nitro group and a methoxycarbonyl group—at the meta positions relative to the boronic acid moiety, this compound exhibits unique reactivity and properties. These electronic features make it an invaluable reagent in medicinal chemistry, materials science, and catalysis.[1] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of complex biaryl systems.[1] Furthermore, its enhanced Lewis acidity facilitates high-affinity binding to diols at neutral pH, opening avenues for its use in chemical sensing and bioconjugation.[1][2] This guide provides a comprehensive overview of its chemical properties, core applications, and practical methodologies for its use, tailored for researchers and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
The compound is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, providing a foundational dataset for its application in experimental design.
| Property | Value | References |
| CAS Number | 117342-20-8 | [1][3][4][5] |
| Molecular Formula | C₈H₈BNO₆ | [1][3][4] |
| Molecular Weight | 224.96 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | 224 °C | [1] |
| Purity | Typically ≥95-97% | [1][4] |
| Synonyms | 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid, Methyl 3-borono-5-nitrobenzoate | [1][5] |
| Storage | Room temperature, in a cool, dark, and dry place | [1] |
Spectroscopic Profile
While actual spectra depend on acquisition conditions, the structure of 3-methoxycarbonyl-5-nitrophenylboronic acid allows for a confident prediction of its key spectroscopic features. This analysis is fundamental for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, characteristic of a 1,3,5-trisubstituted benzene ring. Three aromatic protons would appear as multiplets or broad singlets at different chemical shifts due to the varied electronic environments created by the nitro, methoxycarbonyl, and boronic acid groups. A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed in the upfield region (typically around 3.9-4.1 ppm). The protons on the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium in deuterated solvents, sometimes rendering them invisible.
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¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. This includes the carbonyl carbon of the ester (typically ~165 ppm), the carbon attached to the boron atom, and the four other aromatic carbons, whose shifts are influenced by the attached functional groups.[6] The methyl carbon of the ester would appear significantly upfield.
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IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands indicating its key functional groups. Expected peaks include a strong C=O stretch from the ester (around 1720-1740 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and a broad O-H stretch from the boronic acid hydroxyl groups (around 3200-3500 cm⁻¹).[7]
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 224.96. Fragmentation patterns would likely involve the loss of the methoxy group, the entire methoxycarbonyl group, or the nitro group.
Core Reactivity and Applications
The dual electron-withdrawing nature of the substituents defines the compound's reactivity, making it a specialized reagent for several advanced applications.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[8] 3-Methoxycarbonyl-5-nitrophenylboronic acid serves as an effective coupling partner with various aryl or vinyl halides.
Causality of Reactivity: The electron-withdrawing groups (EWGs) on the aromatic ring play a crucial role. While strong EWGs can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step, they also make the boronic acid more stable and less prone to protodeboronation, a common side reaction.[9][10] The choice of catalyst, ligand, and base is critical to overcome the electronic deactivation and achieve high yields.[9][11] This reaction is widely used to synthesize complex molecules, including active pharmaceutical ingredients.[1][12]
Below is a generalized workflow for the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
High-Affinity Diol Recognition
Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters.
Causality of Reactivity: The Lewis acidity of the boron atom is paramount for this interaction. The electron-withdrawing nitro and methoxycarbonyl groups on 3-methoxycarbonyl-5-nitrophenylboronic acid significantly increase the boron's Lewis acidity. This enhancement allows for strong binding to diols, such as fructose and catechols, even at neutral pH.[2] This property is particularly valuable for developing sensors for saccharides and other diol-containing biomolecules, as well as for bioconjugation techniques.[1][2]
Other Applications
The unique electronic properties of this reagent extend its use to other areas:
-
Materials Science: It serves as a building block for creating complex organic molecules used in the development of novel polymers and materials for sensor technology.[1]
-
Catalysis Research: It is utilized in the development of new catalytic systems where its electronic and structural features can enhance reaction efficiency and selectivity.[1][10]
Synthesis Pathway
While commercially available, understanding the synthesis of arylboronic acids is valuable. A common laboratory-scale synthesis involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester.
Caption: General synthetic route for 3-methoxycarbonyl-5-nitrophenylboronic acid.
Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][13][14]
| Hazard Information | Details | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][13][14] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14] |
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction.
Objective: To synthesize a biaryl compound by coupling 3-methoxycarbonyl-5-nitrophenylboronic acid with an aryl bromide (e.g., 4-bromotoluene).
Materials:
-
3-Methoxycarbonyl-5-nitrophenylboronic acid (1.2 equivalents)
-
4-Bromotoluene (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equivalents)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 3-methoxycarbonyl-5-nitrophenylboronic acid (1.2 mmol), palladium catalyst, ligand, and base.[9]
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.[10]
Conclusion
3-Methoxycarbonyl-5-nitrophenylboronic acid is a sophisticated and versatile reagent whose value is derived from the precise electronic tuning of its aromatic ring. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction and its capacity for high-affinity diol binding make it an indispensable tool for researchers in drug discovery, diagnostics, and materials science.[1] A thorough understanding of its properties, reactivity, and handling procedures, as detailed in this guide, is key to leveraging its full synthetic potential.
References
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3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - Bioorganic & Medicinal Chemistry Letters. [Link]
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3-Methoxycarbonyl-5-nitrophenylboronic acid - Oakwood Chemical. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
-
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction - PMC, NIH. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. [Link]
-
Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]
-
Spectroscopy Problems - Organic Chemistry at CU Boulder. [Link]
-
¹H-NMR spectra of 4-Nitrophenyl boronic acid - ResearchGate. [Link]
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